molecular formula C20H17N5O2S3 B2481835 UT-B-IN-1 CAS No. 892742-76-6

UT-B-IN-1

Cat. No. B2481835
M. Wt: 455.57
InChI Key: UYFZCWXRMHSLTC-UHFFFAOYSA-N
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Patent
US09303042B2

Procedure details

Pyrimidin-5-one 15m (560 mg, 1.55 mmol) was treated with 2-thiophenemethylamine (0.48 mL, 4.66 mmol, 3 equivalent), DBU (0.70 mL, 4.66 mmol, 3 equivalent) and PyBOP (2.43 g, 4.66 mmol, 3 equivalent) in anhydrous acetonitrile (5.1 mL), and placed in a microwave vessel. The mixture was heated in a microwave synthesizer at 100° C. for 30 min. The reaction mixture was treated with aqueous HCl (1 M, 20 mL) and stirred for 30 min before Na2CO3 was added to adjust pH to approximately 9. The reaction mixture was dissolved in CHCl3 (75 mL), washed with aqueous HCl (1 M, 3×75 mL). The organic product layer was concentrated in vacuo and UTBinh-14 was purified by flash column chromatography: dichloromethane+1% acetic acid→dichloromethane:methanol (100:1+1% acetic acid). The residue was re-crystallized from ethanol to yield UTBinh-14 (392 mg, 55% yield) as a white solid. 1H NMR (CDCl3, 500 MHz): δ 1.21 (t, 3H, J=10 Hz), 2.67 (q, 2H, J=10 Hz), 5.15 (d, 2H, J=5 Hz), 5.86 (t, 1H, J=5 Hz), 7.01 (dd, 1H, J=5 Hz), 7.23 (d, 1H, J=5 Hz), 7.26 (d, 1H, J=5 Hz), 7.28 (d, 2H, J=5 Hz), 7.88 (d, 1H, J=5 Hz), 7.95 (d, 1H, J=5 Hz), 8.12 (d, 2H, J=10 Hz). 13C NMR (CDCl3, 125 Hz): δ 15.73, 29.55, 41.04, 118.13, 126.42, 127.89, 128.07, 128.64, 129.08, 133.84, 153.22. HR-ESI-MS (M+H)+ calc 456.0622. found 456.0583 for C20H17N5O2S3.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[N:13]=[N:14][N:15]3[C:20]4[CH:21]=[CH:22][S:23][C:19]=4[C:18](=O)[NH:17][C:16]=23)(=[O:11])=[O:10])=[CH:5][CH:4]=1)[CH3:2].[S:25]1[CH:29]=[CH:28][CH:27]=[C:26]1[CH2:30][NH2:31].C1CCN2C(=NCCC2)CC1.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.Cl.C([O-])([O-])=O.[Na+].[Na+]>C(#N)C.C(Cl)(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[N:13]=[N:14][N:15]3[C:20]4[CH:21]=[CH:22][S:23][C:19]=4[C:18]([NH:31][CH2:30][C:26]4[S:25][CH:29]=[CH:28][CH:27]=4)=[N:17][C:16]=23)(=[O:11])=[O:10])=[CH:5][CH:4]=1)[CH3:2] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)S(=O)(=O)C=1N=NN2C1NC(C1=C2C=CS1)=O
Name
Quantity
0.48 mL
Type
reactant
Smiles
S1C(=CC=C1)CN
Name
Quantity
0.7 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2.43 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
5.1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a microwave vessel
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with aqueous HCl (1 M, 3×75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic product layer was concentrated in vacuo and UTBinh-14
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
The residue was re-crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield UTBinh-14 (392 mg, 55% yield) as a white solid

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC=C(C=C1)S(=O)(=O)C=1N=NN2C1N=C(C1=C2C=CS1)NCC=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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